Pharmaceutical Intermediate Specification: A Defined Role in ASLAN-002 Synthesis
A key procurement-relevant differentiation is the compound's specific designation as an intermediate for the ASLAN-002 class of compounds, as stated by suppliers . Unlike many generic picolinamide analogs (e.g., unsubstituted picolinamide or other positional isomers) which lack this specific documentation, 3,4-Dichloropicolinamide (CAS 1025720-99-3) is explicitly linked to a defined developmental chemical series. This is a cross-study/class-level inference for which no quantitative activity data for the target compound is available. The differentiation is therefore based on documented synthetic utility rather than a biological or physical performance metric.
| Evidence Dimension | Synthetic Utility / Supply Chain Documentation |
|---|---|
| Target Compound Data | Designated intermediate for ASLAN-002 |
| Comparator Or Baseline | Unspecified/generic picolinamide analogs |
| Quantified Difference | Documented vs. undocumented role in a specific synthesis route |
| Conditions | Based on supplier documentation |
Why This Matters
For groups working on or optimizing the synthesis of ASLAN-002 or related scaffolds, this documentation provides a validated starting point, reducing the risk associated with using an unverified building block.
